Product packaging for (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(1R,2R)-2-(methylamino)-1,2-diphenylethanol(Cat. No.:CAS No. 7177-43-7)

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(1R,2R)-2-(methylamino)-1,2-diphenylethanol

Cat. No.: B1671477
CAS No.: 7177-43-7
M. Wt: 561.7 g/mol
InChI Key: XQBNHSTXTGKXIL-XBZXDWPMSA-N
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Description

Ephenamine Penicilline, also known commercially as Compenamine, is a novel and potent bioactive compound provided for research applications. As a penicillin derivative, its primary research value lies in its mechanism of action, which involves the inhibition of bacterial cell wall synthesis. It functions by binding to penicillin-binding proteins (PBPs), such as the enzyme DD-transpeptidase, thereby irreversibly inactivating them and preventing the cross-linking of peptidoglycan. This disruption of cell wall integrity ultimately leads to bacterial cell lysis and death . The compound has a molecular formula of C 31 H 35 N 3 O 5 S and a molecular weight of 561.69 g/mol . It is typically supplied as a solid at room temperature. Researchers can utilize this product in various in vitro and in vivo study formulations; for in vivo applications, it may be formulated in solvents such as DMSO, corn oil, or a saline solution with Tween 80, while for oral administration, it can be suspended in a 0.5% CMC Na (carboxymethylcellulose sodium) solution . Important Notice: This product is intended for research use only and is strictly not for human, therapeutic, or diagnostic use. It is essential for researchers to handle this compound in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H35N3O5S B1671477 (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(1R,2R)-2-(methylamino)-1,2-diphenylethanol CAS No. 7177-43-7

Properties

CAS No.

7177-43-7

Molecular Formula

C31H35N3O5S

Molecular Weight

561.7 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(1R,2R)-2-(methylamino)-1,2-diphenylethanol

InChI

InChI=1S/C16H18N2O4S.C15H17NO/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-16-14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);2-11,14-17H,1H3/t11-,12+,14-;14-,15-/m11/s1

InChI Key

XQBNHSTXTGKXIL-XBZXDWPMSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CN[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O

Appearance

Solid powder

Other CAS No.

7177-43-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ephenamine penicilline;  l-Ephenamine penicillin G;  Compenamine; 

Origin of Product

United States

Nomenclature and Classification of Ephenamine Penicilline

Systematic Nomenclature of Ephenamine Penicilline

The systematic name for ephenamine penicillin according to the International Union of Pure and Applied Chemistry (IUPAC) is (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;2-(methylamino)-1,2-diphenylethanol. nih.gov This name precisely describes the complex structure, which is a combination of the penicillin G molecule and the ephenamine molecule. nih.gov

Other identifiers for this compound include its Chemical Abstracts Service (CAS) number, which is 7177-43-7. medkoo.combiocat.com The compound is also known by synonyms such as l-Ephenamine penicillin G and Compenamine. nih.govmedkoo.combiocat.com

Ephenamine Penicilline as a Benzylpenicillin Derivative

Ephenamine penicillin is a derivative of benzylpenicillin, which is also known as penicillin G. nih.govontosight.ai Penicillin G is a naturally occurring antibiotic and forms the core active component of ephenamine penicillin. wikipedia.orgdrugbank.com The structure of penicillin G consists of a penam (B1241934) core with a benzyl (B1604629) side chain. wikipedia.org

In ephenamine penicillin, the acidic penicillin G molecule forms a salt with the organic base ephenamine (specifically l-ephenamine). google.comchemicalbook.com This combination is designed to alter the solubility and absorption characteristics of the antibiotic. The formation of such salts is a common strategy to create depot formulations of penicillins, allowing for prolonged action. drugbank.com

Classification within the Beta-Lactam Antibiotic Family

Ephenamine penicillin belongs to the broader class of beta-lactam antibiotics. wikipedia.orgbyjus.com This classification is based on the presence of a characteristic beta-lactam ring in the molecular structure of the penicillin G component. wikipedia.org The beta-lactam ring is a four-membered cyclic amide.

The beta-lactam antibiotics are a large family of antibacterial agents that include penicillins, cephalosporins, carbapenems, and monobactams. wikipedia.orgbyjus.com They function by inhibiting the synthesis of the bacterial cell wall. nih.gov

Within the penicillin subgroup, ephenamine penicillin is classified as a natural penicillin derivative, as it is derived from the naturally produced penicillin G. wikipedia.org The penicillins are further categorized based on their spectrum of activity and resistance to beta-lactamases, enzymes produced by some bacteria that can inactivate beta-lactam antibiotics. nih.govmsdmanuals.com

Chemical Structure and Synthetic Methodologies of Ephenamine Penicilline

Fundamental Structural Elements of the Penicillin Core

The foundational structure of all penicillins is a bicyclic system called the penam (B1241934) nucleus. news-medical.net This core is responsible for the antibacterial activity of the molecule and is composed of two fused rings: a beta-lactam ring and a thiazolidine (B150603) ring. news-medical.netresearchgate.netnih.gov This core skeleton is chemically described as 4-thia-1-azabicyclo[3.2.0]heptane. news-medical.net

The beta-lactam ring is a four-membered cyclic amide (a lactam). nih.gov This ring is the key functional moiety responsible for the antibacterial effect of penicillins. researchgate.net Its high degree of ring strain, resulting from its fusion to the thiazolidine ring, makes the amide bond highly reactive. This reactivity allows it to acylate and irreversibly inhibit bacterial enzymes essential for cell wall synthesis.

Fused to the beta-lactam ring is a five-membered, sulfur-containing thiazolidine ring. researchgate.netresearchgate.net This ring system typically features two methyl groups and a carboxyl group at specific positions. nih.gov The fusion of the thiazolidine ring to the beta-lactam ring creates the strained and non-planar bicyclic structure that is crucial for the molecule's biological function. news-medical.net

Synthetic Routes to Ephenamine Penicilline

The synthesis of Ephenamine penicillin is not a covalent modification of the penicillin nucleus but rather the formation of an acid-base salt. The process involves reacting the acidic carboxyl group of Penicillin G with the basic amino group of l-ephenamine ((-)-2-(methylamino)-1,2-diphenylethanol).

This reaction is typically carried out in an appropriate solvent system where the resulting salt precipitates and can be isolated. Interestingly, the resolution of racemic ephenamine to obtain the pure l-isomer can itself be achieved by using a penicillin salt as the resolving agent. harvard.edu The resulting Ephenamine penicillin G salt is formulated for aqueous injection. govinfo.gov

Interactive Data Table: Chemical Properties of Ephenamine Penicillin

PropertyValue
IUPAC Name (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;2-(methylamino)-1,2-diphenylethanol
Synonyms l-Ephenamine penicillin G, Compenamine
Molecular Formula C31H35N3O5S
Molecular Weight 561.7 g/mol
CAS Number 7177-43-7

Precursor Compounds and Reaction Pathways

The synthesis of Ephenamine Penicillin is fundamentally an acid-base reaction between its two precursor compounds.

Precursor 1: Penicillin G (Benzylpenicillin) Penicillin G is a natural antibiotic produced through fermentation by the mold Penicillium chrysogenum. wikipedia.org Its biosynthesis involves the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and D-valine. gpatindia.com The final step in the biosynthesis involves the incorporation of a specific side chain, which for Penicillin G is derived from phenylacetic acid (PAA). nih.govnih.gov PAA is supplied to the fermentation culture to ensure it is attached to the 6-aminopenicillanic acid (6-APA) nucleus, forming the final Penicillin G molecule. nih.govasianpubs.org

Precursor 2: Ephenamine Ephenamine, the organic base component, is a chiral amino alcohol that must be produced via chemical synthesis. A reported synthetic route starts from the inexpensive material benzil (B1666583). nih.govharvard.edu The key steps in this process include:

The condensation of benzil with methylamine (B109427) to form the corresponding mono-methylimine derivative.

Reduction of the imine and one of the ketone groups, often using a powerful reducing agent like lithium aluminum hydride (LAH). This step typically produces a mixture of four possible stereoisomeric amino alcohols, including ephenamine and its diastereomer, pseudoephenamine. nih.gov

Reaction Pathway: Salt Formation The final step in producing Ephenamine Penicillin is the combination of the two precursors. Penicillin G, which possesses a carboxylic acid functional group, is reacted with the basic amine Ephenamine. This acid-base neutralization reaction is typically carried out in a suitable reaction-inert solvent. The resulting salt, Ephenamine Penicillin, has significantly lower solubility than the sodium or potassium salts of Penicillin G, causing it to precipitate from the solution, which allows for its isolation and purification. googleapis.com

Compound NameIUPAC NameMolecular FormulaRole in Synthesis
Penicillin G(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acidC₁₆H₁₈N₂O₄SAcidic Precursor (Antibiotic)
Ephenamine2-(methylamino)-1,2-diphenylethan-1-olC₁₅H₁₇NOBasic Precursor (Resolving Amine)
Phenylacetic Acid2-Phenylacetic acidC₈H₈O₂Side-chain precursor for Penicillin G biosynthesis
Benzil1,2-Diphenylethane-1,2-dioneC₁₄H₁₀O₂Starting material for Ephenamine synthesis

Strategies for Enantiomeric Resolution of Ephenamine Components

As the synthesis of Ephenamine produces a racemic or diastereomeric mixture, and because stereochemistry is critical for biological interactions, the separation of the desired enantiomer is a crucial step. nih.govscielo.br

Diastereomeric Salt Crystallization The most common industrial method for resolving chiral amines like Ephenamine is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic amine mixture with a single, pure enantiomer of a chiral acid, known as a resolving agent. This creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly different solubilities in a given solvent. wikipedia.org

Resolving Agents: For the resolution of Ephenamine and its diastereomer pseudoephenamine, optically pure mandelic acid has been shown to be highly effective. nih.govharvard.edu For instance, (R)-mandelic acid preferentially forms a highly crystalline, less soluble salt with one enantiomer of pseudoephenamine, allowing it to be separated from the mixture by filtration. nih.gov

Historical Context: Interestingly, early methods for the resolution of racemic ephenamine noted the use of penicillin itself as the chiral resolving agent. harvard.edu

Enzymatic Kinetic Resolution A modern alternative for the resolution of structurally related phenylethylamines involves enzymatic kinetic resolution. researchgate.net This technique uses enzymes, such as lipases (e.g., Candida antarctica lipase (B570770) B, CAL-B), that selectively catalyze a reaction on only one enantiomer of the racemic mixture. researchgate.net For example, the enzyme can selectively acylate one amine enantiomer, leaving the other unreacted. The acylated and unreacted enantiomers can then be separated by conventional methods like chromatography.

MethodTypical Resolving Agent / CatalystPrinciple of Separation
Diastereomeric Salt CrystallizationMandelic Acid, Tartaric AcidFormation of two diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. wikipedia.org
Enzymatic Kinetic ResolutionLipases (e.g., CAL-B)The enzyme selectively modifies one enantiomer, which can then be separated from the unreacted enantiomer. researchgate.net

Structural Modifications and Analog Development Strategies

While the Ephenamine component serves to control the release of the drug, the antibiotic activity resides in the Penicillin G portion. The core structure of penicillin, 6-aminopenicillanic acid (6-APA), has been the foundation for the development of a vast number of semi-synthetic penicillins through modification of its C6 acyl side chain. wikipedia.org

Rationale for Side Chain Variations

The rationale for modifying the side chain of the penicillin nucleus is multifaceted, aiming to improve upon the limitations of natural Penicillin G. wikipedia.orgscienceinfo.com

Overcoming Bacterial Resistance: Many bacteria produce β-lactamase enzymes that hydrolyze and inactivate the β-lactam ring. nih.gov A key strategy is to attach bulky side chains to the 6-APA core. These bulky groups provide steric hindrance, physically blocking the β-lactamase enzyme from accessing and destroying the β-lactam ring. scienceinfo.comnih.gov

Broadening the Spectrum of Activity: Penicillin G is most effective against Gram-positive bacteria and has limited ability to penetrate the complex outer membrane of Gram-negative bacteria. gpatindia.com Modifying the side chain to increase its polarity, for example by adding carboxyl or other hydrophilic groups, can enhance penetration through the porin channels of Gram-negative bacteria, thereby broadening the spectrum of activity. scienceinfo.com

Improving Acid Stability: Penicillin G is unstable in stomach acid, preventing it from being administered orally. Attaching electron-withdrawing groups to the side chain, such as a phenoxy group (as in Penicillin V), reduces the electron density of the side-chain amide's carbonyl oxygen. scienceinfo.comresearchgate.net This makes the oxygen less likely to participate in the intramolecular rearrangement that leads to the acid-catalyzed degradation of the β-lactam ring.

Theoretical Impact of Substituent Changes on Reactivity

The antibacterial activity of penicillin is intrinsically linked to the chemical reactivity of the strained, four-membered β-lactam ring. researchgate.net Computational and theoretical chemistry provides powerful tools to predict how structural changes will impact this reactivity. benthamdirect.complos.org

Analysis of β-Lactam Ring Strain and Reactivity: The reactivity of the β-lactam is often attributed to a combination of ring strain and reduced amide resonance compared to a standard acyclic amide. researchgate.net Theoretical studies using methods like Density Functional Theory (DFT) and ab initio calculations can investigate the electronic structure and stability of the ring. benthamdirect.com These studies analyze the energy barriers for the ring-opening reaction (hydrolysis), the stability of tetrahedral intermediates, and how different substituents influence these factors. benthamdirect.comtandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate structural properties of molecules with their biological activity. acs.orgnih.gov By analyzing a series of penicillin analogs, these models can identify which electronic or steric properties of the side chain are most important for antibacterial potency. For example, QSAR studies have shown that electron-withdrawing substituents on the side chain can decrease the rate of acid-catalyzed hydrolysis. researchgate.net

Molecular Docking and Simulation: Computational docking simulations can model the interaction between a proposed penicillin analog and the active site of its target proteins (penicillin-binding proteins, or PBPs) or resistance enzymes (β-lactamases). plos.orgnih.gov These simulations predict the binding energy and conformation of the antibiotic in the active site. This analysis can reveal why certain side chains are more effective, for instance by showing favorable interactions (like π-stacking) with amino acid residues in the target protein, or by predicting which modifications would be most effective at evading degradation by β-lactamases. nih.govacs.org

Molecular Mechanism of Action of Ephenamine Penicilline

Interaction with Bacterial Penicillin-Binding Proteins (PBPs)

The primary targets of penicillin G are a group of bacterial enzymes known as penicillin-binding proteins (PBPs). patsnap.comurology-textbook.compatsnap.comnews-medical.net These proteins are essential for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. patsnap.comnews-medical.netoup.com Penicillin G's efficacy stems from its ability to mimic the D-alanyl-D-alanine moiety of the natural substrate of these enzymes. libretexts.orgjuniperpublishers.com

Different bacterial species possess a unique set of PBPs, and the affinity of penicillin G for these various PBPs can influence its spectrum of activity. oup.com High-molecular-weight PBPs are the primary targets and are crucial for cell survival, as they catalyze the transglycosylation and transpeptidation reactions necessary for cell wall construction. mdpi.com

Acylation of PBP Active Sites

The interaction between penicillin G and PBPs is not merely binding but a chemical reaction. The highly strained β-lactam ring of the penicillin molecule is the key to its inhibitory action. news-medical.netjuniperpublishers.com The active site of a PBP contains a critical serine residue. libretexts.orgnih.gov This serine's hydroxyl group launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring. juniperpublishers.com This results in the opening of the ring and the formation of a stable, covalent acyl-enzyme complex. libretexts.orgjuniperpublishers.comnih.gov This process, known as acylation, effectively inactivates the PBP. patsnap.comnih.gov The efficiency of this acylation can vary depending on the specific PBP and the bacterial species. For instance, the second-order rate constant for the acylation of PBP2a from methicillin-resistant Staphylococcus aureus (MRSA) by penicillin G is significantly lower than that for PBPs from susceptible strains, contributing to resistance. oup.com

Irreversible Inhibition of Transpeptidase Activity

The acylation of the PBP active site leads to the irreversible inhibition of its transpeptidase activity. urology-textbook.comlibretexts.orgjuniperpublishers.com Transpeptidases are responsible for catalyzing the cross-linking of peptide side chains of adjacent peptidoglycan strands. patsnap.comnews-medical.net This cross-linking provides the structural rigidity and integrity of the bacterial cell wall. patsnap.com

By forming a long-lasting covalent bond with the PBP, penicillin G prevents the enzyme from carrying out its normal function. researchgate.net The antibiotic essentially acts as a "suicide substrate," where the enzyme initiates its own inactivation. mdpi.com The resulting acyl-enzyme complex is very slow to hydrolyze, effectively taking the enzyme out of commission for the remainder of the bacterial cell's life. juniperpublishers.com This blockage of the transpeptidation reaction is the central event in the antibacterial action of penicillin G. researchgate.net

Inhibition of Peptidoglycan Biosynthesis in Bacterial Cell Walls

The irreversible inhibition of PBP transpeptidase activity has a direct and critical impact on the synthesis of the bacterial cell wall. patsnap.comurology-textbook.com Peptidoglycan is a unique and essential polymer in bacteria, providing protection against osmotic stress and maintaining cell shape. patsnap.comnews-medical.net

Disruption of Cross-Linking in Peptidoglycan Strands

With the transpeptidase enzymes incapacitated by penicillin G, the crucial cross-linking of peptidoglycan strands is halted. patsnap.comurology-textbook.comnih.gov Newly synthesized, un-cross-linked peptidoglycan precursors accumulate, leading to the construction of a defective and weakened cell wall. patsnap.com The degree of inhibition of this cross-linking is directly proportional to the concentration of penicillin G. nih.gov This disruption is particularly effective against gram-positive bacteria, which have a thick, exposed peptidoglycan layer. patsnap.compatsnap.com Gram-negative bacteria possess an outer membrane that can act as a barrier to penicillin entry, making them generally less susceptible. patsnap.com

Osmotic Lysis and Bacterial Cell Death

The compromised integrity of the bacterial cell wall leaves the bacterium vulnerable to its environment. patsnap.comnews-medical.net The internal osmotic pressure of the bacterial cell is significantly higher than that of the surrounding medium. patsnap.com A healthy cell wall is able to withstand this pressure. However, the defective cell wall resulting from penicillin G action cannot, leading to an influx of water into the cell. news-medical.netnih.gov This ultimately results in cell swelling and rupture, a process known as osmotic lysis, causing bacterial cell death. patsnap.compatsnap.comresearchgate.net The bactericidal effect of penicillin G is therefore a direct consequence of the inhibition of cell wall synthesis. pfizer.comdrugbank.com Furthermore, the inhibition of PBPs can indirectly activate bacterial autolysins, enzymes that normally remodel the cell wall, which then contribute to the degradation of the already weakened structure. patsnap.com

Comparative Analysis of Beta-Lactam Mechanisms

Ephenamine penicillin, through its active component penicillin G, belongs to the broader class of β-lactam antibiotics. This class includes penicillins, cephalosporins, carbapenems, and monobactams. While all β-lactams share the fundamental mechanism of inhibiting PBP activity, there are key differences that affect their spectrum of activity, stability against β-lactamases (enzymes that inactivate β-lactams), and affinity for different PBPs.

FeaturePenicillins (e.g., Penicillin G)CephalosporinsCarbapenemsMonobactams
Core Structure Fused β-lactam and thiazolidine (B150603) ringFused β-lactam and dihydrothiazine ringFused β-lactam and a five-membered ring with a double bondUnfused β-lactam ring
General Spectrum Primarily gram-positive and some gram-negative cocciBroader spectrum, with successive generations having increased gram-negative activityVery broad spectrum, including many multi-drug resistant bacteriaPrimarily aerobic gram-negative bacteria
Susceptibility to β-lactamases High for many common β-lactamasesVaries by generation; later generations are more resistantGenerally resistant to many β-lactamasesResistant to many β-lactamases produced by gram-negative bacteria
PBP Affinity Varies; high affinity for PBPs in susceptible gram-positive bacteriaAffinity for a broader range of PBPs, contributing to a wider spectrumHigh affinity for a wide range of PBPsHigh affinity for PBP3 of gram-negative bacteria

This comparative analysis highlights that while the fundamental principle of PBP inhibition is conserved, structural variations among β-lactam classes lead to significant differences in their clinical utility.

Antimicrobial Spectrum and Cellular Interactions of Ephenamine Penicilline

Activity Profile Against Gram-Positive Microorganisms

Penicillins are generally more effective against Gram-positive bacteria due to the structure of their cell walls, which allows for easier access to the drug's target site. study.comhawaii.edu

Ephenamine penicillin is effective against a range of Gram-positive organisms. The susceptibility of these bacteria is attributed to the presence of a thick peptidoglycan layer in their cell wall, which is the primary target of penicillin antibiotics. study.comnews-medical.net Natural penicillins like penicillin G are considered drugs of choice for infections caused by susceptible Gram-positive aerobic organisms. drugbank.com

Key Gram-positive bacteria that are typically susceptible to benzylpenicillin include:

Streptococcus species: Including Streptococcus pneumoniae and groups A, B, C, and G streptococci. drugbank.comdrugbank.com

Staphylococcus species: Specifically, non-penicillinase-producing strains. drugbank.com

Clostridium species: Responsible for various infections, including tetanus and gas gangrene. verywellhealth.com

Listeria monocytogenes verywellhealth.com

Bacillus anthracis nih.gov

Corynebacterium diphtheriae drugbank.com

Erysipelothrix rhusiopathiae drugbank.com

The following interactive table summarizes the general susceptibility of key Gram-positive species to benzylpenicillin.

Bacterial SpeciesSusceptibility to Benzylpenicillin
Streptococcus pneumoniaeGenerally Susceptible
Group A, B, C, G StreptococciGenerally Susceptible
Non-penicillinase-producing StaphylococcusGenerally Susceptible
Clostridium spp.Generally Susceptible
Listeria monocytogenesSusceptible
Bacillus anthracisSusceptible
Corynebacterium diphtheriaeSusceptible
Erysipelothrix rhusiopathiaeSusceptible

It is important to note that the emergence of penicillin-resistant strains, particularly among Staphylococcus aureus through the production of β-lactamase, has compromised the efficacy of natural penicillins against these pathogens. news-medical.net

The Gram-positive bacterial cell wall is characterized by a thick layer of peptidoglycan, which can be 50–100 molecules thick, and lacks an outer membrane. mhmedical.com This structure is highly permeable to penicillin molecules, allowing them to readily access their target, the penicillin-binding proteins (PBPs) located on the outer surface of the cytoplasmic membrane. nih.govwikipedia.org Penicillin inhibits these enzymes, which are crucial for the cross-linking of peptidoglycan chains during cell wall synthesis. news-medical.netmhmedical.com The disruption of this process weakens the cell wall, leading to cell lysis and bacterial death. hawaii.edunews-medical.net

Efficacy Considerations Against Gram-Negative Microorganisms

The effectiveness of ephenamine penicillin against Gram-negative bacteria is significantly limited due to the distinct structure of their cell envelope. study.com

Gram-negative bacteria possess an outer membrane that acts as a formidable barrier to many antibiotics, including penicillin. quora.comquora.com This outer membrane is composed of a lipid bilayer, with the outer leaflet containing lipopolysaccharide (LPS). news-medical.netfrontiersin.org The LPS layer, in particular, contributes to the low permeability of the outer membrane to lipophilic and hydrophobic compounds. sigmaaldrich.com This protective layer effectively shields the peptidoglycan cell wall, which in Gram-negative bacteria is much thinner (only one or two molecules thick) and located in the periplasmic space between the inner and outer membranes. study.commhmedical.com The outer membrane prevents penicillin from reaching the PBPs, thus rendering the antibiotic ineffective against many Gram-negative species. quora.comquora.com

For hydrophilic antibiotics to traverse the outer membrane of Gram-negative bacteria, they must pass through protein channels known as porins. nih.govoup.com These water-filled channels allow for the diffusion of small, hydrophilic molecules. bohrium.com However, the size and charge of the antibiotic molecule, as well as the specific characteristics of the porin channels in a given bacterial species, can influence the rate of permeation. nih.govbohrium.com While some modified penicillins with increased hydrophilicity have been developed to enhance their passage through these porins, natural penicillins like benzylpenicillin have limited ability to effectively utilize this route of entry in many Gram-negative bacteria. libretexts.org Mutations in porin proteins can further restrict antibiotic entry, contributing to resistance. biorxiv.org

Ephenamine Penicilline Interactions with Biofilm Formations

Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, present a significant challenge to antibiotic therapy. Bacteria within biofilms exhibit increased resistance to antimicrobial agents compared to their planktonic (free-floating) counterparts.

Research on the interaction of penicillin with biofilms has shown varied effects. In some cases, subinhibitory concentrations of β-lactam antibiotics have been observed to induce biofilm formation in bacteria such as Staphylococcus aureus. frontiersin.org One study on Streptococcus agalactiae demonstrated that while penicillin could reduce the biomass and thickness of biofilms, it was unable to completely prevent their formation, even at concentrations well above the minimum inhibitory concentration for planktonic bacteria. nih.gov The cells within the biofilm that formed in the presence of penicillin were still considered strong biofilm producers. nih.gov

The protective matrix of the biofilm can act as a physical barrier, limiting the penetration of antibiotics. Additionally, the physiological state of bacteria within a biofilm, such as reduced metabolic activity and altered gene expression, can contribute to their decreased susceptibility to antibiotics like penicillin. Some studies suggest that combining penicillins with other compounds, such as peptides or certain natural products, may enhance their ability to disrupt biofilms. nih.govresearchgate.net For instance, the combination of baicalin (B1667713) with ampicillin (B1664943) has been shown to have a synergistic effect in eradicating Pseudomonas aeruginosa biofilms. mdpi.com

Mechanisms of Antimicrobial Resistance to Ephenamine Penicilline

Beta-Lactamase Production and Enzymatic Hydrolysis

The most significant mechanism of resistance to penicillins is the production of β-lactamase enzymes. nih.gov These enzymes provide antibiotic resistance by hydrolyzing the amide bond in the β-lactam ring, a core structural element of all penicillins. mathewsopenaccess.comwikipedia.orgresearchgate.net This action deactivates the molecule, rendering it unable to bind to its target, the penicillin-binding proteins (PBPs), and exert its antibacterial effect. youtube.comyoutube.com Penicillinase, the first β-lactamase identified, was discovered even before penicillin saw widespread clinical use and its production has since spread rapidly among various bacteria. wikipedia.orgyoutube.com

The process of hydrolysis by serine β-lactamases involves a multi-step reaction. Initially, the enzyme binds to the antibiotic, and a serine residue in the active site attacks the carbonyl group of the β-lactam ring. This forms a temporary acyl-enzyme intermediate. A water molecule then hydrolyzes this complex, releasing the inactivated antibiotic and regenerating the free enzyme, which can then proceed to deactivate additional antibiotic molecules. nih.gov

Diversity of Beta-Lactamases Affecting Penicillins

There is a vast diversity of β-lactamases, with over 2,000 unique amino acid sequences identified. nih.gov These enzymes are categorized into different molecular classes (A, B, C, and D) based on their amino acid sequences. Classes A, C, and D utilize a serine residue in their active site for hydrolysis, while Class B enzymes are metallo-β-lactamases that require zinc ions for their activity. nih.gov

For penicillins, several types of β-lactamases are clinically important:

Penicillinases: These are a specific type of β-lactamase that shows a high affinity for and activity against penicillins. mathewsopenaccess.com The TEM-1 enzyme is the most prevalent β-lactamase in Gram-negative bacteria and is responsible for a significant percentage of ampicillin (B1664943) resistance in species like E. coli. wikipedia.org

Extended-Spectrum β-Lactamases (ESBLs): Evolved from parent enzymes like TEM and SHV through amino acid substitutions, ESBLs have a broader spectrum of activity. They can hydrolyze not only penicillins but also various cephalosporins. litfl.com

OXA β-Lactamases: This group, belonging to molecular class D, can hydrolyze oxacillin (B1211168) and related anti-staphylococcal penicillins. They are poorly inhibited by common β-lactamase inhibitors like clavulanic acid. wikipedia.org

Key Beta-Lactamase Types Affecting Penicillins

Enzyme TypeMolecular ClassPrimary SubstratesKey Characteristics
Penicillinases (e.g., TEM-1, SHV-1)APenicillins (e.g., Ampicillin, Penicillin G)Most common type in Gram-negative bacteria; responsible for high rates of penicillin resistance. wikipedia.orgnih.gov
Extended-Spectrum β-Lactamases (ESBLs)APenicillins, CephalosporinsEvolved from penicillinases, conferring resistance to a wider range of β-lactam antibiotics. litfl.com
OXA β-LactamasesDOxacillin, Ampicillin, CephalothinCharacterized by high hydrolytic activity against oxacillin and poor inhibition by clavulanic acid. wikipedia.org
Metallo-β-Lactamases (MBLs)BPenicillins, Cephalosporins, CarbapenemsZinc-dependent enzymes with a very broad spectrum of activity. nih.gov

Strategies for Overcoming Beta-Lactamase Activity

To counteract the effect of β-lactamases, two primary strategies have been developed. The first is the creation of new β-lactam antibiotics that are inherently resistant to hydrolysis by these enzymes. mdpi.com The second, and more common, strategy is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor (BLI). nih.govnih.gov

BLIs are compounds that can inactivate β-lactamase enzymes, thereby protecting the partner antibiotic from degradation. nih.govmdpi.com

Clavulanic Acid: One of the earliest discovered BLIs, clavulanic acid is effective against most class A β-lactamases and is often combined with amoxicillin. nih.govnih.gov

Sulbactam and Tazobactam: These are penicillanic acid sulfones that also inhibit TEM-type β-lactamases. nih.gov They are used in combination with antibiotics like ampicillin and piperacillin. nih.govnih.gov

Newer Non-β-Lactam Inhibitors: More recent developments include inhibitors like avibactam (B1665839), relebactam, and vaborbactam. These compounds have a broader spectrum of activity, inhibiting not only class A enzymes but also class C and some class D β-lactamases. mdpi.commdpi.com For example, avibactam restores the activity of ceftazidime (B193861) against many ESBL-producing bacteria. nih.gov

Combining a β-lactam antibiotic with a β-lactamase inhibitor is a proven and effective strategy to treat infections caused by many β-lactamase-producing pathogens. nih.govresearchgate.net

Alterations in Penicillin-Binding Proteins (PBPs)

Another fundamental mechanism of resistance involves alterations to the molecular targets of β-lactam antibiotics, the penicillin-binding proteins (PBPs). nih.govnih.gov PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. taylorandfrancis.com By binding to these enzymes, penicillins inhibit cell wall synthesis, leading to cell death. Bacteria can develop resistance by modifying their PBPs in ways that reduce the binding affinity of β-lactam drugs. nih.govoup.com This PBP-mediated resistance is a primary mechanism in Gram-positive bacteria like Streptococcus pneumoniae and is increasingly reported in Gram-negatives. nih.gov

Mutational Changes in PBP Affinity

Bacteria can acquire mutations in the genes that code for PBPs (e.g., pbp1a, pbp2x, pbp2b). etflin.comnih.gov These mutations lead to amino acid substitutions in the protein structure, particularly in or near the active site. oup.comasm.org Such alterations can decrease the affinity of the PBP for penicillin, meaning a much higher concentration of the antibiotic is required to inhibit the enzyme and disrupt cell wall synthesis. asm.orgplos.org

In Streptococcus pneumoniae, low-level penicillin resistance is often attributed to alterations in PBP2x and PBP2b, while high-level resistance typically requires additional changes in PBP1a. etflin.com Studies have identified specific amino acid substitutions that are critical for conferring resistance. For instance, a T446A substitution in PBP2b can reduce its binding affinity for penicillin by 60%. etflin.com Similarly, multiple mutations in the pbpX gene can result in a low-affinity PBP 2x protein. asm.orgnih.gov The accumulation of these mutations is directly correlated with a stepwise increase in the minimal inhibitory concentration (MIC) of penicillins. oup.com

Acquisition of Novel PBPs

In addition to modifying existing PBPs, some bacteria can acquire entirely new PBP genes through horizontal gene transfer from other bacterial species. litfl.comtaylorandfrancis.com A classic example is the emergence of methicillin-resistant Staphylococcus aureus (MRSA). MRSA strains acquire a gene called mecA, which encodes for a novel PBP known as PBP2a. oup.cominfectionsinsurgery.org PBP2a has a very low affinity for almost all β-lactam antibiotics, including penicillinase-resistant penicillins like methicillin. oup.comreactgroup.org This allows the bacteria to continue synthesizing their cell wall even in the presence of the antibiotic. infectionsinsurgery.org

Similarly, in Streptococcus pneumoniae, resistance can arise from the acquisition of mosaic PBP genes, which are formed by the recombination of PBP genes from related streptococcal species like Streptococcus mitis. etflin.comasm.org This interspecies gene transfer can result in highly altered PBPs that confer high-level β-lactam resistance. asm.orgtandfonline.com The acquisition of low-affinity variants of multiple PBPs (PBP2x, -2a, -2b, -1a, and -1b) has been observed in highly resistant transformants. asm.org

Mechanisms of PBP-Mediated Resistance

MechanismDescriptionExample OrganismKey Genes/Proteins Involved
Mutational ChangesPoint mutations in native PBP genes lead to amino acid substitutions, reducing antibiotic binding affinity. plos.orgStreptococcus pneumoniaepbp1a, pbp2x, pbp2b etflin.com
Acquisition of Novel PBPsHorizontal gene transfer introduces a new PBP gene that encodes a protein with intrinsically low affinity for β-lactams. taylorandfrancis.comStaphylococcus aureus (MRSA)mecA gene encoding PBP2a oup.com

Efflux Pump Systems in Bacterial Resistance

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude toxic substances, including antibiotics, from the cell. mdpi.comnih.gov This mechanism prevents the antibiotic from reaching a sufficiently high intracellular concentration to inhibit its target. researchgate.netreactgroup.org While often associated with low-level resistance on their own, the overexpression of efflux pumps can contribute significantly to clinically relevant resistance, especially when combined with other resistance mechanisms like β-lactamase production. mdpi.comoup.com

Efflux pumps are a key component of the intrinsic resistance of many Gram-negative bacteria. oup.com These systems can be specific for a single substrate or can transport a wide range of structurally diverse compounds, contributing to multidrug resistance (MDR). nih.govmdpi.com In Gram-negative bacteria, multi-component pump systems, such as the Resistance-Nodulation-Division (RND) family, span both the inner and outer membranes to expel antibiotics directly out of the cell. nih.gov The AcrAB-TolC pump in E. coli and the MexAB-OprM system in Pseudomonas aeruginosa are well-studied examples that contribute to resistance against various antibiotics, including some β-lactams. oup.comnih.gov

Despite a comprehensive search for the chemical compound "Ephenamine penicillin," no specific information was found under this name in the available scientific literature. It is possible that "Ephenamine penicillin" may be a less common synonym, a trade name no longer in use, or a misspelling of another penicillin derivative.

The provided outline requests detailed information on the "," including "Reduced Outer Membrane Permeability in Gram-Negative Bacteria" and "Biofilm-Mediated Resistance Mechanisms." Without any foundational data identifying "Ephenamine penicillin" and its specific properties, it is not possible to generate a scientifically accurate and thorough article that adheres to the user's strict outline and content requirements.

Further research would be required to ascertain the correct chemical identity of "Ephenamine penicillin" before an article on its specific mechanisms of antimicrobial resistance can be produced.

Analytical Methodologies for Ephenamine Penicilline Research

Quantitative Determination Methods in Biological Matrices (for research purposes)

For research applications, accurately quantifying ephenamine penicillin, primarily by measuring its active benzylpenicillin component, in biological samples such as plasma, serum, or tissue homogenates is crucial for pharmacokinetic and pharmacodynamic studies.

Spectroscopic methods are indispensable for confirming the chemical identity and elucidating the structure of ephenamine penicillin. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement. slideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H-NMR and ¹³C-NMR are powerful tools for the structural analysis of penicillins. slideshare.netresearchgate.net ¹H-NMR provides information on the number and types of hydrogen atoms, while ¹³C-NMR details the carbon skeleton. Specific chemical shifts and coupling constants can confirm the integrity of the core β-lactam and thiazolidine (B150603) rings, as well as the structure of the benzyl (B1604629) side chain and the ephenamine counter-ion. researchgate.netsemanticscholar.org

Mass Spectrometry (MS) : MS is used to determine the molecular weight and elemental composition of the compound with high accuracy. slideshare.net Techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (LC-MS/MS) can be used to fragment the molecule, providing structural information and enabling highly sensitive quantification in complex matrices. nih.govufl.edu

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in the molecule. slideshare.net Characteristic absorption bands can confirm the presence of key structures such as the β-lactam carbonyl group, amide linkages, and carboxylic acid groups, providing a spectroscopic fingerprint of the compound.

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are the cornerstone for separating ephenamine penicillin from impurities and quantifying its concentration in biological fluids. nih.govjssuni.edu.innih.gov

High-performance liquid chromatography (HPLC) is the most frequently employed technique for analyzing penicillins. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. nih.gov Detection is often achieved using ultraviolet (UV) spectrophotometry, as the benzene (B151609) ring in the benzylpenicillin moiety provides sufficient chromophores for detection at specific wavelengths, such as 220 nm or 254 nm. researchgate.netbohrium.com For enhanced sensitivity and specificity, especially in complex biological samples, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govchromatographyonline.com This hyphenated technique allows for precise quantification with low limits of detection. ufl.edu

Sample preparation for biological matrices typically involves a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and remove interfering substances before chromatographic analysis. nih.govchromatographyonline.com

Table 1: Examples of HPLC Conditions for Benzylpenicillin (Penicillin G) Quantification

Parameter Method 1 (Serum) nih.gov Method 2 (Meat) chromatographyonline.com Method 3 (Pharmaceuticals) researchgate.net
Column Spherisorb 5 ODS ZORBAX Eclipse Plus C18 End-capped octadecylsilyl silica (B1680970) gel
Mobile Phase 14% acetonitrile (B52724) in 10 mM ammonium (B1175870) acetate (B1210297) buffer Gradient of acetonitrile and 0.1% formic acid Phosphate buffer and acetonitrile mixture
Flow Rate Not specified Not specified Not specified
Detection UV at 208 nm Tandem Mass Spectrometry (MS/MS) UV at 220 nm

| Key Finding | Accurate and reproducible quantification in serum with recovery >79.2%. | High recovery rates (e.g., 43.6-48.8% for Penicillin G) in tissue. | Reproducible for assay content and impurity control. |

In Vitro Susceptibility Testing Methodologies

In vitro susceptibility testing is fundamental to determining the antimicrobial activity of ephenamine penicillin against specific bacterial pathogens. These methods provide quantitative estimates of the concentration of the antibiotic required to inhibit or kill bacteria. fda.gov

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. idexx.dkidexx.com It is a critical measure of a drug's potency. MIC values are determined using standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). nih.govfda.gov For research purposes, determining the MIC of ephenamine penicillin (measured as the benzylpenicillin concentration) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) provides essential data on its spectrum of activity. nih.govnih.gov

MIC values are typically determined using broth dilution or agar (B569324) dilution methods. nih.gov

Broth Dilution : This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium (e.g., Mueller-Hinton broth) in tubes or microtiter plates. nih.gov Each tube is then inoculated with a standardized suspension of the test bacterium. Following incubation, the tubes are examined for turbidity, and the MIC is the lowest concentration at which no visible growth is observed. youtube.com

Agar Dilution : In this method, varying concentrations of the antibiotic are incorporated directly into molten agar, which is then poured into Petri dishes. youtube.com The surface is inoculated with the test organism, and after incubation, the MIC is read as the lowest concentration of the antibiotic that prevented growth.

Disk Diffusion (Kirby-Bauer Test) : While primarily a qualitative or semi-quantitative method, disk diffusion is widely used for susceptibility screening. wikipedia.orgnih.gov A paper disk impregnated with a standard amount of the antibiotic is placed on an agar plate swabbed with the test bacterium. The antibiotic diffuses into the agar, creating a concentration gradient. The diameter of the resulting zone of growth inhibition is measured and correlated with susceptibility, which can infer the MIC. nih.gov

Table 2: Penicillin G MIC Distribution for Select Gram-Positive Mastitis Pathogens nih.gov

Bacterial Species Number of Isolates MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL)
Staphylococcus aureus 296 ≤0.06 1 ≤0.06 - >32
Streptococcus agalactiae 51 ≤0.06 0.125 ≤0.06 - 0.125
Streptococcus dysgalactiae 70 ≤0.06 ≤0.06 ≤0.06
Streptococcus uberis 425 ≤0.06 0.25 ≤0.06 - 0.5
Corynebacterium bovis 30 ≤0.06 ≤0.06 ≤0.06

Biochemical Assays for PBP Binding and Enzyme Inhibition

The mechanism of action of ephenamine penicillin, like all β-lactam antibiotics, involves the inhibition of essential bacterial enzymes. Biochemical assays are used to study these interactions at a molecular level.

PBP Binding Assays : The primary targets of penicillin are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis in the cell wall. nih.govnih.govwikipedia.org Penicillin acts as a covalent inhibitor by acylating a critical serine residue in the PBP active site, thereby inactivating the enzyme. nih.govnih.gov Research assays to measure PBP binding often use activity-based protein profiling (ABPP). nih.gov This can involve competitive binding assays where the ability of ephenamine penicillin to compete with a fluorescently labeled β-lactam (e.g., Bocillin-FL) for binding to PBPs is measured. asm.org The reduction in fluorescent signal corresponds to the binding affinity of the test compound. nih.gov

Enzyme Inhibition Assays : Bacterial resistance to penicillin is often mediated by β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing the amide bond in the β-lactam ring. nih.govspringernature.com Assays to study this inhibition are crucial for understanding resistance mechanisms. These assays typically measure the rate of β-lactam hydrolysis using a chromogenic substrate (e.g., nitrocefin) that changes color upon cleavage by β-lactamase. The ability of ephenamine penicillin to act as a substrate or the ability of a β-lactamase inhibitor to protect it can be quantified by monitoring the change in absorbance over time. springernature.com

Penicillin-Binding Assays

Penicillin-binding assays are fundamental in determining the affinity and inhibitory activity of Ephenamine penicillin against its target enzymes. As Ephenamine penicillin is a salt of penicillin G, these assays focus on the interaction of the penicillin G moiety with PBPs. wikipedia.org

Penicillin-binding protein (PBP) assays are crucial for evaluating the efficacy of β-lactam antibiotics like Ephenamine penicillin. These assays measure the affinity of the antibiotic for the PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis in bacterial cell walls. wikipedia.orgtaylorandfrancis.com The inhibition of these proteins disrupts cell wall integrity, leading to bacterial cell death. news-medical.net

A common method involves competition assays using a radiolabeled penicillin, such as [3H]penicillin G or [125I]penicillin V. In this setup, bacterial membranes containing PBPs are incubated with varying concentrations of the unlabeled test antibiotic (in this case, Ephenamine penicillin, which provides penicillin G). Subsequently, a fixed amount of radiolabeled penicillin is added. The amount of radioactivity bound to the PBPs is then measured, typically after separation of the PBP-antibiotic complexes by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and detection by autoradiography or fluorography. nih.gov A lower amount of bound radiolabeled penicillin indicates a higher affinity of the test antibiotic for the PBPs.

The results of such assays are often expressed as the concentration of the antibiotic required to inhibit 50% of the binding of the radiolabeled penicillin (IC50). This value is inversely proportional to the binding affinity of the antibiotic for the PBPs.

Table 1: Representative Penicillin G Binding Affinities (IC50) for Escherichia coli PBPs

Penicillin-Binding Protein (PBP)FunctionRepresentative IC50 for Penicillin G (µg/mL)
PBP 1a/1bTranspeptidase and Transglycosylase0.5
PBP 2Transpeptidase (cell shape)0.1
PBP 3Transpeptidase (cell division)0.05

Note: This data is representative for Penicillin G, the active component of Ephenamine penicillin, and actual values can vary based on experimental conditions and bacterial strains.

Transpeptidase Activity Assays

Transpeptidase activity assays directly measure the enzymatic activity of PBPs and the inhibitory effect of β-lactam antibiotics. nih.gov Since the antibacterial action of Ephenamine penicillin stems from the penicillin G molecule's ability to inhibit transpeptidases, these assays are critical for quantifying its inhibitory potency. news-medical.netlibretexts.org

These assays typically utilize a synthetic substrate that mimics the natural D-alanyl-D-alanine terminus of the peptidoglycan precursor. The transpeptidase enzyme catalyzes a cross-linking reaction, and the activity can be monitored by measuring the release of D-alanine or the formation of the cross-linked product. nih.gov

One common method involves a coupled enzyme assay where the release of D-alanine is linked to the oxidation of NADH, which can be monitored spectrophotometrically. The inhibition of the transpeptidase by Ephenamine penicillin (as penicillin G) would result in a decreased rate of NADH oxidation.

Another approach involves using radiolabeled or fluorescently tagged substrates. The transpeptidation reaction incorporates the labeled substrate into a larger molecule, which can then be separated from the unreacted substrate and quantified. The presence of an inhibitor like penicillin G reduces the amount of incorporated label. nih.gov

The results from these assays are often presented as the concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50).

Table 2: Inhibition of Streptomyces R61 DD-Transpeptidase by Penicillin G

ParameterValue
SubstrateNα,Nε-diacetyl-L-Lys-D-Ala-D-Ala
IC50 of Penicillin G~0.1 µM
Mechanism of InhibitionIrreversible acylation of the active site serine

Note: This data is for Penicillin G, the active moiety of Ephenamine penicillin, interacting with a model transpeptidase. Values can differ with other bacterial transpeptidases. nih.gov

Historically, the content of l-Ephenamine penicillin G in formulations was also determined by iodometric assay. This chemical titration method relies on the reaction of the penicilloic acid, formed after hydrolysis of the β-lactam ring, with iodine. The amount of iodine consumed is proportional to the amount of penicillin present. scribd.comnih.govscispace.commetrohm.com

Theoretical Pharmacological Considerations in Research Models of Ephenamine Penicilline

Principles of Absorption and Distribution in Model Systems

Limited specific data on the absorption and distribution of ephenamine penicillin in research models is available in contemporary scientific literature. However, as ephenamine penicillin is a salt of penicillin G, its pharmacological behavior is fundamentally linked to the properties of penicillin G, combined with the depot effect conferred by the ephenamine component. Ephenamine penicillin G was developed as a long-acting parenteral formulation, similar to procaine (B135) penicillin, which suggests that its absorption from intramuscular injection sites is slow and sustained.

Membrane Permeability and Transport Mechanisms

Specific studies detailing the membrane permeability and transport mechanisms of ephenamine penicillin are not readily found in current research. For the penicillin G moiety, its ability to cross biological membranes is generally poor due to its hydrophilic nature. The transport of penicillin G across cellular barriers, such as the blood-brain barrier or the gastrointestinal tract, is limited. The primary mechanism for the transport of penicillins across some membranes, like the renal tubules, involves active transport via organic anion transporters (OATs). It is theorized that the ephenamine salt formulation primarily influences the release of penicillin G into the systemic circulation from the injection site, rather than altering its fundamental membrane transport mechanisms at the cellular level.

Protein Binding Dynamics in Experimental Media

There is a lack of specific research on the protein binding dynamics of ephenamine penicillin in experimental media. For penicillin G, the active component, plasma protein binding is known to be moderate, generally around 60%. This binding is reversible, and only the unbound fraction of the drug is microbiologically active and available for distribution into tissues. The extent of protein binding can be influenced by the specific experimental medium used, including its protein composition and concentration.

Table 1: Theoretical Protein Binding of Penicillin G in Experimental Media

Experimental MediumTypical Protein CompositionTheoretical Unbound Penicillin G Fraction (%)
Standard Cell Culture MediumLow to negligible protein~100%
Animal Serum (e.g., bovine, murine)Albumin, globulins~40%
Purified Albumin Solution (4%)Bovine Serum Albumin~40-50%

Metabolic Pathways and Biotransformation in Host Models

Detailed metabolic pathways and biotransformation studies specifically for ephenamine penicillin in host models are not described in the available literature. For penicillin G, it is known that the majority of the drug is excreted unchanged. A small fraction, typically less than 20%, may undergo metabolism in the liver. The primary metabolic products are penicilloic acids, which are microbiologically inactive. It is presumed that the ephenamine component would be metabolized separately, though specific pathways in research models have not been documented.

Excretion Mechanisms in Experimental Organisms

Specific studies on the excretion mechanisms of ephenamine penicillin in experimental organisms are scarce. The excretion of the active penicillin G component is well-characterized and occurs primarily through the kidneys. Approximately 90% of a dose of penicillin G is eliminated via renal excretion. This process involves both glomerular filtration and, more significantly, active tubular secretion by the organic anion transport system. The slow absorption of ephenamine penicillin from the injection site results in a prolonged period of renal excretion.

Theoretical Pharmacokinetic/Pharmacodynamic Relationships in Non-Human Studies

While specific pharmacokinetic/pharmacodynamic (PK/PD) studies for ephenamine penicillin are not available, the principles governing penicillin G are applicable. The antibacterial activity of penicillins is time-dependent, meaning its efficacy is best correlated with the duration that the free drug concentration remains above the minimum inhibitory concentration (MIC) for the target pathogen (%fT>MIC). Due to its depot formulation, ephenamine penicillin is designed to maintain plasma concentrations above the MIC for an extended period.

In non-human research models of infection, the goal of therapy with a long-acting penicillin like ephenamine penicillin would be to achieve a %fT>MIC that is sufficient to produce a bactericidal effect. The specific target %fT>MIC can vary depending on the pathogen and the site of infection.

Table 2: Theoretical PK/PD Targets for Penicillin G in Non-Human Models

Target Pathogen ClassSite of InfectionTheoretical Target %fT>MIC for Bacteriostatic EffectTheoretical Target %fT>MIC for Bactericidal Effect
Gram-positive cocciSystemic circulation30-40%50-70%
Gram-positive cocciDeep-seated tissue40-50%>70%
Susceptible anaerobesAbscess>50%>80%

Research Applications and Experimental Model Studies of Ephenamine Penicilline

In Vitro Studies on Bacterial Pathogen Inhibition

The efficacy of a penicillin compound is fundamentally assessed by its ability to inhibit bacterial growth in a controlled laboratory setting, known as in vitro studies. Ephenamine penicillin, as a formulation of penicillin G, is primarily active against Gram-positive bacteria. Research has shown that penicillin G is effective against various oral streptococci, which are implicated in dental diseases.

For instance, penicillin G demonstrates significant inhibitory and bactericidal effects against Streptococcus mutans, a key bacterium associated with dental caries. nih.gov Studies have determined the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of penicillin G against various streptococcal species. For Streptococcus milleri, the MIC of penicillin G ranges from 0.015 to 0.12 mg/l. nih.gov While specific in vitro data for the ephenamine salt form is not extensively detailed in isolation, its activity is attributed to the penicillin G component. The antibacterial action of penicillin involves the inhibition of bacterial cell wall synthesis, leading to cell lysis. nih.gov

However, the emergence of bacterial resistance to penicillin is a significant area of research. Some strains of S. mutans have shown increasing resistance to penicillin, which is often due to alterations in penicillin-binding proteins rather than the production of β-lactamase enzymes. irispublishers.comirispublishers.com One study noted that among S. mutans isolates from children, the resistance rate to penicillin was 14.9%. irispublishers.comirispublishers.com

In Vitro Susceptibility of Streptococcal Species to Penicillin G

Bacterial SpeciesParameterConcentration Range (mg/l)Reference
Streptococcus milleriMIC0.015 - 0.12 nih.gov
MBC0.015 - 0.12 nih.gov
Streptococcus mutansDemonstrated substantial lysis upon treatment nih.gov
Resistance observed in some clinical isolates (e.g., 14.9%) irispublishers.comirispublishers.com

Application in Experimental Animal Models

Animal models are crucial for studying disease processes and the effects of potential treatments in a living organism before human trials.

Ephenamine penicillin has been specifically investigated for its ability to inhibit the development of experimental dental caries. In a notable study using Sprague-Dawley rats, which are susceptible to caries, l-ephenamine penicillin was administered in a sucrose-rich diet. The research found that the efficacy of the antibiotic in the animal model generally corresponded to its in vitro inhibition of Streptococcus mutans strain FA-1, an organism known to cause caries in these rats.

The study yielded detailed findings on the impact of the administration schedule on caries prevention. Continuous administration of l-ephenamine penicillin provided the greatest protection against caries. However, even intermittent administration, such as one day per week or one week out of every four, resulted in a significant inhibition of caries development. This suggests that the compound has a lasting effect on the oral microflora responsible for tooth decay.

Effect of L-Ephenamine Penicillin on Experimental Dental Caries in Rats

Administration ScheduleOutcome
Continuous (in diet)Greatest protection against caries
Intermittent (1 day per week)Significant inhibition of caries
Intermittent (1 week of every 4 weeks)Significant inhibition of caries

While specific research on ephenamine penicillin in other infection models is limited, the broader class of penicillins is extensively used. Penicillin G is a cornerstone for treating infections caused by susceptible Gram-positive organisms. Animal models of infections such as pneumonia, peritonitis, and soft tissue infections caused by bacteria like Streptococcus pneumoniae and Staphylococcus aureus have been used to study the pharmacodynamics of penicillin. These studies help in understanding how the concentration and duration of antibiotic exposure at the site of infection relate to bacterial killing. Given that ephenamine penicillin is a salt of penicillin G, it can be inferred that it would be applicable in similar research models targeting susceptible streptococcal or staphylococcal infections.

Ephenamine Penicilline as a Research Tool in Asymmetric Synthesis

Beyond its antimicrobial properties, the ephenamine component of the compound is of interest in the field of organic chemistry, specifically in asymmetric synthesis. Asymmetric synthesis is a method used to create chiral molecules, which are compounds that exist in left-handed and right-handed forms (enantiomers). Often, only one enantiomer of a drug is biologically active or has the desired effect.

The "ephenamine" in ephenamine penicillin is derived from ephedrine, a well-known chiral molecule. nih.gov Ephedrine and its derivatives, such as pseudoephedrine and pseudoephenamine, are widely used as chiral auxiliaries . nih.govresearchgate.netsigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a new stereocenter with a specific orientation. sigmaaldrich.com Once the desired chirality is established, the auxiliary is cleaved from the molecule and can often be recovered for reuse. researchgate.net

Researchers have demonstrated that amides derived from pseudoephenamine, a stereoisomer of ephenamine, are highly effective in controlling the stereochemistry of alkylation reactions, which are fundamental for forming carbon-carbon bonds. nih.gov In some cases, pseudoephenamine has been shown to be superior to the more commonly used pseudoephedrine, offering higher diastereoselectivities, especially in the formation of challenging quaternary carbon centers. nih.govharvard.edu These auxiliaries work by creating a rigid, chiral environment that forces incoming reagents to approach from a specific direction, thus favoring the formation of one enantiomer over the other. researchgate.net The use of ephedrine-derived compounds has been applied to the synthesis of various important molecules, including β-lactams, which are structurally related to penicillin itself. researchgate.net

Therefore, while ephenamine penicillin as a whole is an antibiotic, its ephenamine moiety belongs to a class of compounds that are valuable research tools for chemists to produce enantiomerically pure compounds for pharmaceuticals and other applications. nih.govresearchgate.net

Future Research Directions for Ephenamine Penicilline

Exploration of Novel Synthetic Pathways

The manufacturing of penicillins traditionally relies on fermentation processes to produce the core 6-aminopenicillanic acid (6-APA) nucleus, followed by chemical acylation to attach the desired side chain. While effective, these methods can be resource-intensive. Future research should explore more efficient and environmentally sustainable synthetic pathways.

One promising avenue is the development of enzymatic and chemoenzymatic synthesis routes. Research has demonstrated the in vitro synthesis of penicillins like benzylpenicillin (penicillin G) and phenoxymethylpenicillin (penicillin V) through the direct N-acylation of 6-APA. nih.gov This reaction is catalyzed by the enzyme acyl-CoA: 6-APA acyltransferase from Penicillium chrysogenum. nih.gov Exploring the utility of this and other enzymes for the synthesis of penicillin G, the active component of ephenamine penicillin, could lead to streamlined production processes with higher purity and lower environmental impact.

Further investigations could focus on:

Cell-Free Biosynthesis: Developing cell-free systems containing the necessary enzymatic machinery to produce the penicillin scaffold, minimizing the complexities of live-cell fermentation.

Engineered Enzymes: Utilizing protein engineering to create novel acyltransferases with enhanced stability, substrate specificity, or catalytic efficiency for penicillin synthesis.

Design and Evaluation of New Ephenamine Penicilline Analogues

The core strategy for expanding the utility of penicillin has been the modification of its side chain to create semi-synthetic analogues with improved properties. This approach remains a vital area for future research. The design of new analogues related to ephenamine penicillin would focus on modifying the penicillin G moiety to enhance its antibacterial spectrum, improve its stability against β-lactamase enzymes, or alter its pharmacokinetic profile.

The synthesis of novel penicillin derivatives often involves the condensation of 6-APA with various acid chlorides. nih.gov By incorporating different chemical moieties, researchers can modulate the compound's activity. For instance, studies have successfully synthesized and tested penicillin analogues incorporating non-steroidal anti-inflammatory drugs (NSAIDs) or additional heterocyclic rings like azetidinone. nih.govmdpi.com

Future research in this area should involve a multi-step process:

In Silico Design: Employing computational docking studies to predict the binding affinity of newly designed analogues to essential bacterial targets, such as Penicillin-Binding Proteins (PBPs). nih.govplos.org This allows for the rational design of molecules with a higher probability of success.

Chemical Synthesis: Synthesizing the most promising candidates designed in the computational phase.

In Vitro Evaluation: Screening the new analogues for their antimicrobial activity against a wide panel of pathogenic bacteria, including both Gram-positive and Gram-negative species, and particularly multidrug-resistant strains. nih.govmdpi.com

The table below summarizes the evaluation of sample penicillin analogues from existing research, providing a template for how new ephenamine penicillin analogues could be assessed.

CompoundTarget PathogenKey FindingReference
Penicillin derivative 4e (condensed with an NSAID)Staphylococcus aureusExhibited antibacterial activity comparable to the standard, amoxicillin. nih.gov
Penicillin derivative 4c (condensed with an NSAID)Staphylococcus epidermidis, Escherichia coliShowed 80% zone of inhibition against both pathogens. nih.gov
Amphiphilic-cephalosporin 2dMethicillin-resistant Staphylococcus aureus (MRSA)Demonstrated high activity with a Minimum Inhibitory Concentration (MIC) of 2-4 μg/mL. nih.gov
Penicillin analogues with azetidinone moietyStaphylococcus aureus, Staphylococcus epidermidisDisplayed higher antimicrobial activity than the reference antibiotic. mdpi.com

Investigation of Combination Therapies with Ephenamine Penicilline in Resistant Strains

Bacterial resistance to β-lactam antibiotics like penicillin is frequently mediated by the production of β-lactamase enzymes, which hydrolyze and inactivate the drug. case.edu A clinically successful strategy to overcome this resistance is the combination of a β-lactam antibiotic with a β-lactamase inhibitor. nih.gov This approach could extend the utility of ephenamine penicillin against strains that have acquired resistance.

Future research should systematically evaluate the efficacy of ephenamine penicillin when paired with a range of β-lactamase inhibitors. This includes established inhibitors and novel compounds in development that target a broader spectrum of β-lactamase enzymes, such as metallo-β-lactamases (MBLs) and serine-β-lactamases (SBLs). ox.ac.uk A recent study highlighted the potential of a triple-drug combination—a carbapenem (B1253116) antibiotic with both an MBL and an SBL inhibitor—to effectively combat highly resistant bacteria. ox.ac.uk This suggests that multi-component combinations involving ephenamine penicillin could be a powerful strategy.

Key research objectives include:

Synergy Screening: Testing various combinations of ephenamine penicillin and β-lactamase inhibitors in vitro to identify synergistic interactions that lower the minimum inhibitory concentration (MIC) required to suppress resistant bacterial growth.

Mechanism of Resistance: Characterizing the specific β-lactamases produced by clinically relevant resistant strains to guide the selection of the most appropriate inhibitor for combination therapy.

Preventing Resistance Evolution: Investigating whether combination therapy can slow the emergence of further resistance compared to monotherapy.

The following table presents examples of antibiotic combination strategies that could serve as models for future ephenamine penicillin research.

AntibioticInhibitor(s)Target Enzyme ClassRationaleReference
AmoxicillinClavulanic acidSerine-β-lactamasesRestores activity against many β-lactamase-producing pathogens. nih.gov
Ceftazidime (B193861)Avibactam (B1665839)Serine-β-lactamasesPart of a combination strategy to overcome resistance in CRE. case.edu
MeropenemInC58 + AvibactamMetallo-β-lactamases (MBLs) and Serine-β-lactamases (SBLs)Triple combination to combat bacteria with multiple resistance mechanisms. ox.ac.uk

Advanced Studies on Ephenamine Penicilline Interactions with Host Microbiomes

It is now well-established that antibiotics can significantly disrupt the host's gut microbiota, leading to a reduction in microbial diversity and potential long-term health consequences. nih.gov These alterations can, in turn, affect host immunity, metabolism, and susceptibility to secondary infections. nih.gov Conversely, the gut microbiome can influence the metabolism and efficacy of administered drugs. youtube.com

Future research must move beyond simply documenting the disruptive effects of ephenamine penicillin and delve into the specifics of this bidirectional interaction. Advanced "omics" technologies (metagenomics, proteomics, metabolomics) should be employed to understand:

Specific Microbiota Signatures: How does ephenamine penicillin administration alter the composition and functional capacity of the gut microbiome? Are specific beneficial microbes disproportionately affected?

Microbial Drug Metabolism: Do resident gut microbes possess enzymes capable of metabolizing ephenamine penicillin, potentially altering its bioavailability or generating novel metabolites?

Impact on Host Response: How do the microbiome alterations induced by ephenamine penicillin affect host physiological responses, including immune function and inflammatory pathways? nih.gov

Understanding these complex interactions could lead to the development of co-therapies, such as targeted probiotics or prebiotics, designed to mitigate the negative impacts of the antibiotic on the microbiome, thereby improving patient outcomes.

Development of Advanced Research Models for Ephenamine Penicilline Efficacy

The evaluation of antibiotic efficacy has traditionally relied on standard in vitro susceptibility tests and various animal infection models, such as those for peritonitis, pneumonia, or thigh infection. nih.gov These models are crucial for determining key pharmacokinetic/pharmacodynamic (PK/PD) parameters, which correlate drug exposure with antibacterial effect. For penicillins, the time that the drug concentration remains above the MIC (T>MIC) is a primary predictor of efficacy. nih.gov

While valuable, these models have limitations in perfectly replicating the complexity of human infections. The future of ephenamine penicillin research should focus on developing and utilizing more advanced and predictive models.

Organ-on-a-Chip Models: Microfluidic devices that simulate the physiology of human organs (e.g., lung, gut) could provide a more accurate platform for studying drug efficacy and host-pathogen interactions in a human-relevant context.

Advanced Animal Models: Developing animal models that more closely mimic specific human disease states or that are colonized with human-derived microbiota to better study the interplay between the drug, the pathogen, and the host microbiome.

Computational PK/PD Modeling: Enhancing computational models to integrate data from multiple sources (in vitro, animal, and clinical) to better predict optimal dosing strategies for ephenamine penicillin against specific pathogens and in diverse patient populations.

By investing in these advanced models, researchers can gain deeper insights into the therapeutic potential of ephenamine penicillin and accelerate the translation of findings into effective clinical strategies.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ephenamine Penicilline while ensuring reproducibility?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and catalyst ratios) followed by characterization using validated techniques. Detailed protocols must include reagent purity, equipment specifications (e.g., reflux apparatus), and step-by-step procedures to enable replication . For reproducibility, document batch-to-batch variations and use reference standards (e.g., phenyl disulfide derivatives) to verify intermediates .

Q. What analytical methods are recommended for characterizing Ephenamine Penicilline’s purity and stability?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is standard for quantifying purity, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm structural integrity. Stability studies should assess degradation under accelerated conditions (e.g., 40°C/75% RH) and quantify impurities (e.g., nitrosamine derivatives) using validated protocols . Include retention times, column specifications, and calibration curves in reporting .

Q. How should researchers design stability studies to evaluate Ephenamine Penicilline under varying pH and temperature conditions?

  • Methodological Answer : Use a factorial design to test combinations of pH (2–9) and temperature (4–40°C). Monitor degradation products via HPLC-MS and calculate kinetic parameters (e.g., half-life). Report buffer compositions, sampling intervals, and statistical confidence intervals for degradation rates .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values) for Ephenamine Penicilline?

  • Methodological Answer : Conduct a meta-analysis of existing studies using PRISMA guidelines. Evaluate methodological variables (e.g., cell lines, assay protocols) and apply statistical models (ANOVA with post-hoc tests) to identify confounding factors. Replicate key experiments under standardized conditions, ensuring controls (e.g., penicillin G) are included for cross-study comparability .

Q. How can researchers investigate the molecular mechanisms of antimicrobial resistance to Ephenamine Penicilline?

  • Methodological Answer : Employ genomic sequencing (e.g., whole-genome RNA-seq) to identify resistance-associated mutations in bacterial targets (e.g., penicillin-binding proteins). Validate findings using isothermal titration calorimetry (ITC) to measure binding affinity changes. Use PICO frameworks to define patient analogs (e.g., resistant bacterial strains) and outcomes (e.g., MIC shifts) .

Q. What ethical and practical considerations are critical when designing in vivo pharmacokinetic studies for Ephenamine Penicilline?

  • Methodological Answer : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify animal models. Specify sample size calculations (e.g., power analysis) and inclusion/exclusion criteria (e.g., weight, health status). Ensure compliance with ICH guidelines for humane endpoints and data transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.